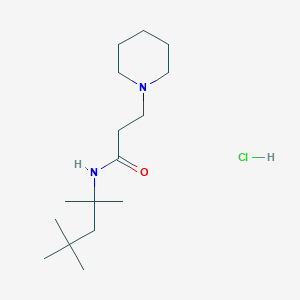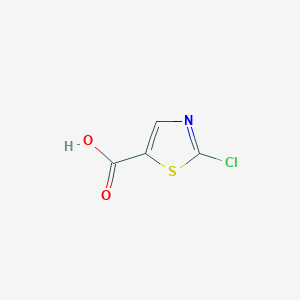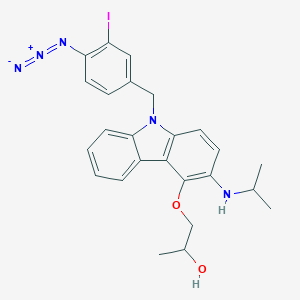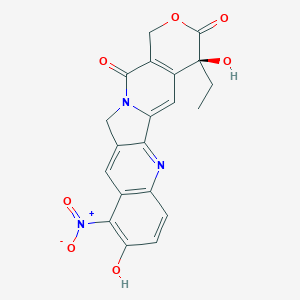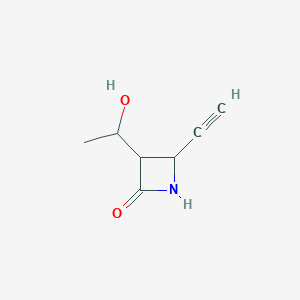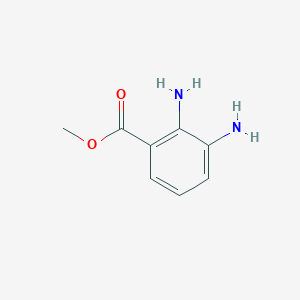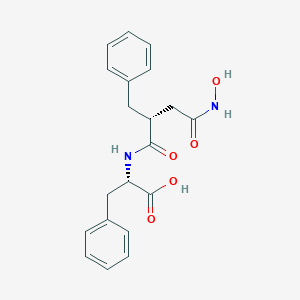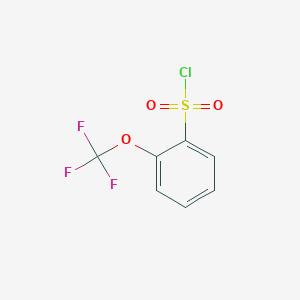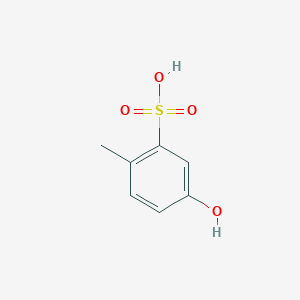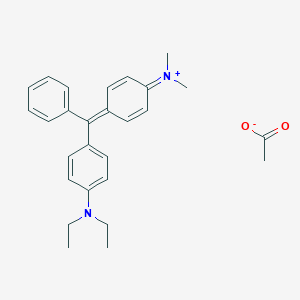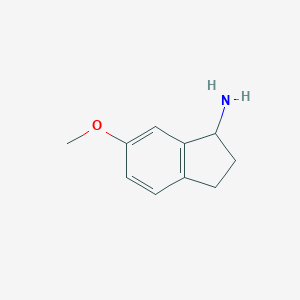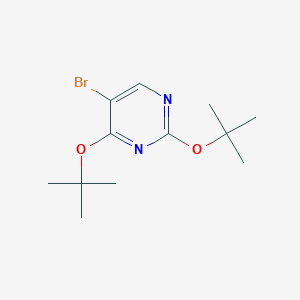
5-Bromo-2,4-di-tert-butoxypyrimidine
Overview
Description
5-Bromo-2,4-di-tert-butoxypyrimidine is a chemical compound with the molecular formula C12H19BrN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two tert-butoxy groups at the 2 and 4 positions and a bromine atom at the 5 position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-di-tert-butoxypyrimidine typically involves the bromination of 2,4-di-tert-butoxypyrimidine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5 position. The general synthetic route is as follows:
Starting Material: 2,4-di-tert-butoxypyrimidine.
Reagent: Bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS).
Solvent: An inert solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3).
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the bromination process.
The reaction proceeds as follows: [ \text{2,4-di-tert-butoxypyrimidine} + \text{Br}_2 \rightarrow \text{this compound} + \text{HBr} ]
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The process involves the use of large reactors, precise control of temperature and reaction time, and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-di-tert-butoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5 position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
-
Substitution Reactions
- Reagents: Amines, thiols, alkoxides.
- Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Oxidation Reactions
- Reagents: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
- Conditions: Carried out in aqueous or organic solvents under controlled temperatures.
-
Coupling Reactions
- Reagents: Organoboron compounds (for Suzuki coupling) or alkenes (for Heck coupling).
- Conditions: Catalyzed by palladium complexes in the presence of a base, typically carried out in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-2,4-di-tert-butoxypyrimidine, while coupling reactions can produce various biaryl or alkene derivatives.
Scientific Research Applications
5-Bromo-2,4-di-tert-butoxypyrimidine has several applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine-based biological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-di-tert-butoxypyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the bromine atom and tert-butoxy groups can influence its binding affinity and selectivity towards molecular targets. The compound can interact with nucleophilic sites on proteins or nucleic acids, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butoxypyrimidine: Lacks the bromine atom at the 5 position, making it less reactive in substitution reactions.
5-Bromo-2-tert-butylpyrimidine: Contains a tert-butyl group instead of tert-butoxy groups, affecting its solubility and reactivity.
5-Bromo-2,4-dimethoxypyrimidine: Contains methoxy groups instead of tert-butoxy groups, influencing its steric and electronic properties.
Uniqueness
5-Bromo-2,4-di-tert-butoxypyrimidine is unique due to the presence of both bromine and tert-butoxy groups, which confer specific reactivity and steric effects. The tert-butoxy groups provide steric hindrance, affecting the compound’s interactions with other molecules, while the bromine atom allows for selective substitution reactions. This combination of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
5-bromo-2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O2/c1-11(2,3)16-9-8(13)7-14-10(15-9)17-12(4,5)6/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWUVEDTRZARNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC(=NC=C1Br)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355988 | |
| Record name | 5-bromo-2,4-di-tert-butoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19752-61-5 | |
| Record name | 5-Bromo-2,4-bis(1,1-dimethylethoxy)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19752-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-2,4-di-tert-butoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
